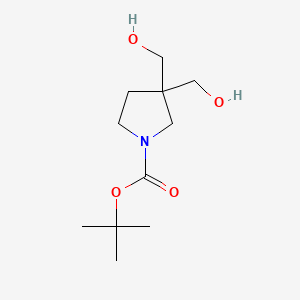
9,9-Dibutyl-2-nitro-9H-fluorene
描述
9,9-Dibutyl-2-nitro-9H-fluorene: is an organic compound with the molecular formula C21H25NO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two butyl groups and a nitro group attached to the fluorene core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dibutyl-2-nitro-9H-fluorene typically involves the nitration of 9,9-dibutylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position of the fluorene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions:
Oxidation: 9,9-Dibutyl-2-nitro-9H-fluorene can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or alkylating agents.
Major Products Formed:
Oxidation: Oxidized derivatives of the fluorene ring.
Reduction: 9,9-Dibutyl-2-amino-9H-fluorene.
Substitution: Various substituted fluorene derivatives depending on the electrophile used.
科学研究应用
Chemistry: 9,9-Dibutyl-2-nitro-9H-fluorene is used as a precursor in the synthesis of other fluorene derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research has shown that nitrofluorene derivatives, including this compound, can exhibit biological activity. Studies have explored their potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices .
作用机制
The mechanism of action of 9,9-Dibutyl-2-nitro-9H-fluorene in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can bind to DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately inducing cell death through apoptosis . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
相似化合物的比较
9,9-Dibutyl-9H-fluorene-2,7-diamine: This compound differs from 9,9-Dibutyl-2-nitro-9H-fluorene by having amino groups instead of a nitro group.
2-Nitrofluorene: A simpler nitrofluorene derivative without the butyl groups.
Uniqueness: this compound stands out due to the presence of both butyl and nitro groups, which impart unique chemical and physical properties. These properties make it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
9,9-dibutyl-2-nitrofluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-3-5-13-21(14-6-4-2)19-10-8-7-9-17(19)18-12-11-16(22(23)24)15-20(18)21/h7-12,15H,3-6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPWFFATCCGJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{2-[Benzyl(methyl)amino]acetyl}-3-ethylurea](/img/structure/B3220240.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B3220247.png)
![4-{[(Pyridin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B3220249.png)
![4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)methyl)-N,N-dimethylaniline](/img/structure/B3220258.png)
![[4-(Aminomethyl)-3-methoxyphenyl]methanamine](/img/structure/B3220266.png)





